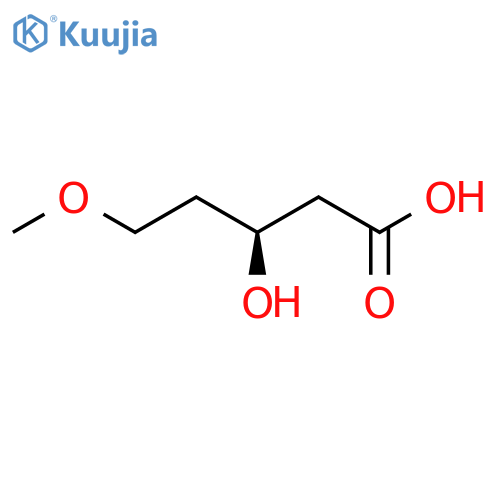Cas no 2227674-58-8 ((3S)-3-hydroxy-5-methoxypentanoic acid)

2227674-58-8 structure
商品名:(3S)-3-hydroxy-5-methoxypentanoic acid
(3S)-3-hydroxy-5-methoxypentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-hydroxy-5-methoxypentanoic acid
- 2227674-58-8
- EN300-1822994
-
- インチ: 1S/C6H12O4/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
- InChIKey: PVHRSKRBMYDWJA-YFKPBYRVSA-N
- ほほえんだ: O[C@H](CC(=O)O)CCOC
計算された属性
- せいみつぶんしりょう: 148.07355886g/mol
- どういたいしつりょう: 148.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 5
- 複雑さ: 102
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 66.8Ų
(3S)-3-hydroxy-5-methoxypentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1822994-5g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 5g |
$4806.0 | 2023-09-19 | ||
| Enamine | EN300-1822994-0.05g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.05g |
$1393.0 | 2023-09-19 | ||
| Enamine | EN300-1822994-2.5g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 2.5g |
$3249.0 | 2023-09-19 | ||
| Enamine | EN300-1822994-5.0g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 5g |
$4806.0 | 2023-06-01 | ||
| Enamine | EN300-1822994-10.0g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 10g |
$7128.0 | 2023-06-01 | ||
| Enamine | EN300-1822994-1g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 1g |
$1658.0 | 2023-09-19 | ||
| Enamine | EN300-1822994-0.5g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.5g |
$1591.0 | 2023-09-19 | ||
| Enamine | EN300-1822994-1.0g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 1g |
$1658.0 | 2023-06-01 | ||
| Enamine | EN300-1822994-0.1g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.1g |
$1459.0 | 2023-09-19 | ||
| Enamine | EN300-1822994-0.25g |
(3S)-3-hydroxy-5-methoxypentanoic acid |
2227674-58-8 | 0.25g |
$1525.0 | 2023-09-19 |
(3S)-3-hydroxy-5-methoxypentanoic acid 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
2227674-58-8 ((3S)-3-hydroxy-5-methoxypentanoic acid) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
